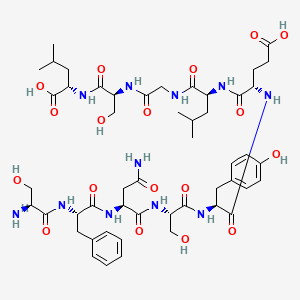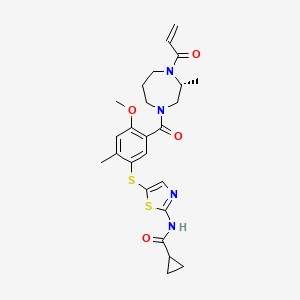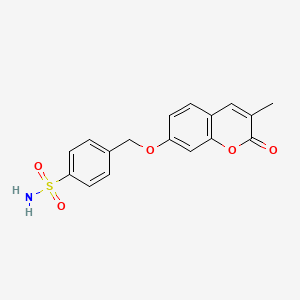
H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is a peptide composed of a sequence of amino acids: serine, phenylalanine, asparagine, serine, tyrosine, glutamic acid, leucine, glycine, serine, and leucine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic applications, including as antimicrobial agents, cancer treatments, and vaccines.
Industry: Utilized in the development of biosensors, drug delivery systems, and cosmetic products.
Mecanismo De Acción
The mechanism of action of peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH depends on their specific biological function. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, they may activate signaling pathways, modulate enzyme activity, or alter gene expression.
Comparación Con Compuestos Similares
Similar Compounds
H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH: Another peptide with a similar sequence but different amino acid composition.
H-Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-OH: A longer peptide with additional amino acids and different functional properties.
Uniqueness
H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is unique due to its specific sequence of amino acids, which determines its distinct biological activity and potential applications. The presence of specific residues like tyrosine and glutamic acid can influence its binding affinity to receptors and its overall stability.
Propiedades
Fórmula molecular |
C50H73N11O18 |
|---|---|
Peso molecular |
1116.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C50H73N11O18/c1-25(2)16-32(43(71)53-21-40(67)54-37(23-63)48(76)60-36(50(78)79)17-26(3)4)57-44(72)31(14-15-41(68)69)55-45(73)34(19-28-10-12-29(65)13-11-28)58-49(77)38(24-64)61-47(75)35(20-39(52)66)59-46(74)33(56-42(70)30(51)22-62)18-27-8-6-5-7-9-27/h5-13,25-26,30-38,62-65H,14-24,51H2,1-4H3,(H2,52,66)(H,53,71)(H,54,67)(H,55,73)(H,56,70)(H,57,72)(H,58,77)(H,59,74)(H,60,76)(H,61,75)(H,68,69)(H,78,79)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
CCOGGRVMAGXQLQ-IWLMWFOOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)


![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)

